![molecular formula C12H9NO4 B14193112 1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one CAS No. 923294-83-1](/img/structure/B14193112.png)
1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Preparation Methods
The synthesis of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of biphenyl compounds, followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for hydroxylation. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, often resulting in the formation of ethers or esters. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures
Scientific Research Applications
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for conditions that require modulation of oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one exerts its effects is primarily through its ability to participate in redox reactions. The nitro group can undergo reduction, while the hydroxyl group can be oxidized, making it a versatile compound in redox chemistry. These reactions can influence various molecular targets and pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one can be compared to other biphenyl derivatives, such as:
2-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Similar in structure but with different positioning of the hydroxyl group, leading to different chemical properties.
4-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one: Another isomer with varied reactivity and applications.
1-Hydroxy-4’-nitro[1,1’-biphenyl]-4(1H)-one: Differing in the position of the nitro group, affecting its redox potential and biological activity. These comparisons highlight the uniqueness of 1-Hydroxy-3’-nitro[1,1’-biphenyl]-4(1H)-one in terms of its specific functional group positioning and resultant chemical behavior
Properties
CAS No. |
923294-83-1 |
|---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
4-hydroxy-4-(3-nitrophenyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H9NO4/c14-11-4-6-12(15,7-5-11)9-2-1-3-10(8-9)13(16)17/h1-8,15H |
InChI Key |
RXWWVRZRPFVBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2(C=CC(=O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




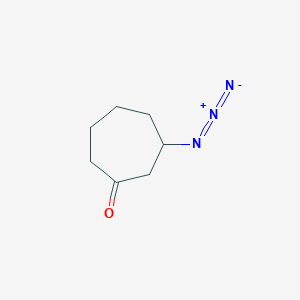
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
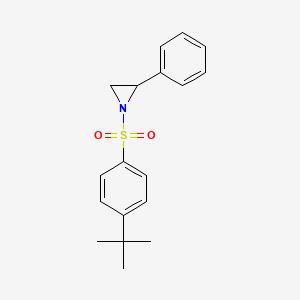
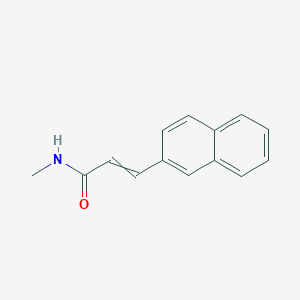
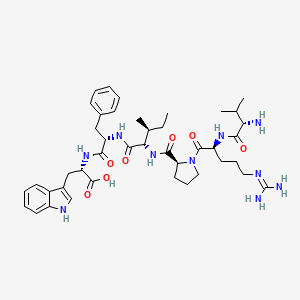
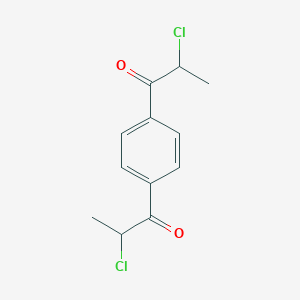
![3-Aminopropyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14193061.png)
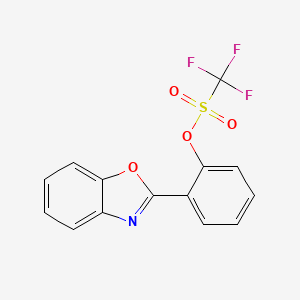

![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
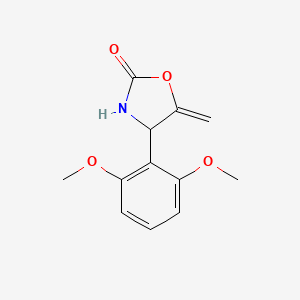
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
